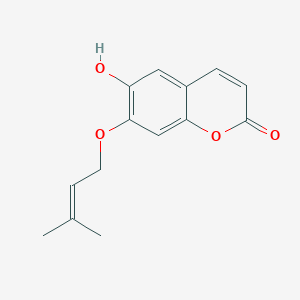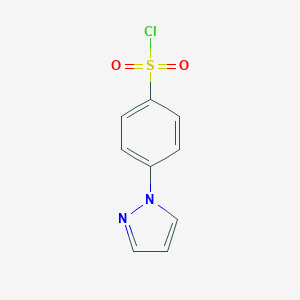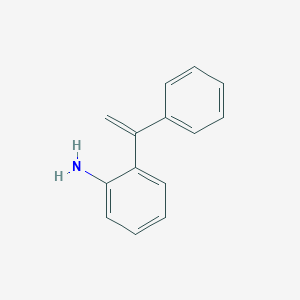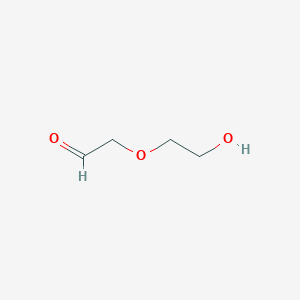
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, also known as HMC or homocryptotanshinone, is a natural compound derived from the roots of the Salvia miltiorrhiza plant. This compound has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
The mechanism of action of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is through the inhibition of the NF-κB pathway, which is a key mediator of inflammation and cancer. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to inhibit the activation of NF-κB in cancer cells, leading to decreased tumor growth and increased apoptosis.
生化学的および生理学的効果
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has also been found to have antimicrobial and antiviral effects. Studies have shown that 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one can inhibit the growth of a variety of bacteria and viruses, including Staphylococcus aureus and influenza virus.
実験室実験の利点と制限
One of the advantages of using 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments is its potent biological activity. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to have a variety of therapeutic properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. One area of interest is in the development of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one-based therapeutics for the treatment of cancer and other diseases. Another area of interest is in the development of new synthesis methods for 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, which could improve its solubility and bioavailability. Finally, further research is needed to fully understand the mechanism of action of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one and its potential therapeutic applications in a variety of diseases.
Conclusion
In conclusion, 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, or 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, is a natural compound derived from the roots of the Salvia miltiorrhiza plant. This compound has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. While there are some limitations to using 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one in lab experiments, there are several future directions for research on this promising compound.
合成法
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one can be synthesized through a multi-step process involving the extraction of Salvia miltiorrhiza root, isolation of the active compound, and chemical modification. The most common method involves the use of organic solvents such as ethanol or methanol to extract the active compound from the root. The extracted compound is then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC) or flash chromatography. Finally, chemical modifications are made to the purified compound to produce 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one.
科学的研究の応用
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic properties. One of the most promising applications of 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is in the treatment of cancer. Studies have shown that 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has potent anticancer effects on a variety of cancer cell lines, including breast, lung, and liver cancer cells. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.
In addition to its anticancer effects, 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has also been found to have anti-inflammatory and antioxidant properties. Studies have shown that 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one can inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. These properties make 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one a potential therapeutic agent for a variety of inflammatory and oxidative stress-related diseases, including cardiovascular disease, diabetes, and neurodegenerative diseases.
特性
CAS番号 |
19275-68-4 |
|---|---|
製品名 |
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one |
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
3-hydroxy-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-10-6-8-11(9-7-10)16-15(18)14(17)12-4-2-3-5-13(12)19-16/h2-9,18H,1H3 |
InChIキー |
QAHZLNKOVIYDGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |
その他のCAS番号 |
19275-68-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



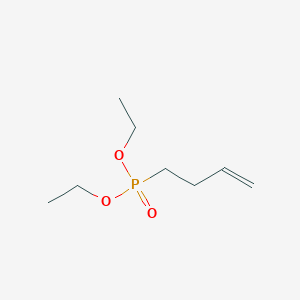
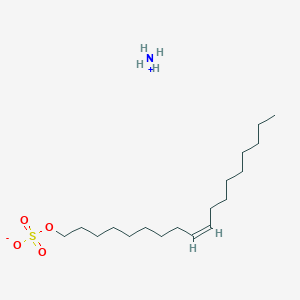
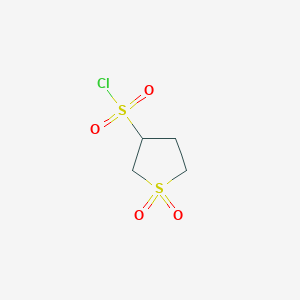
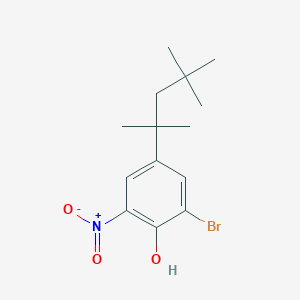
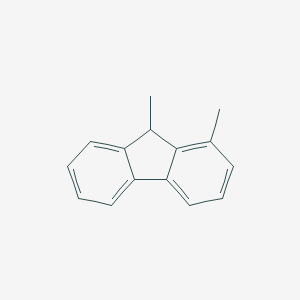
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)
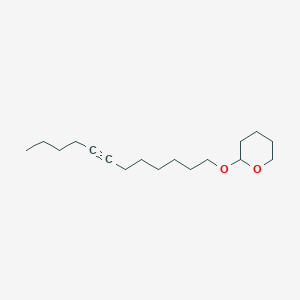
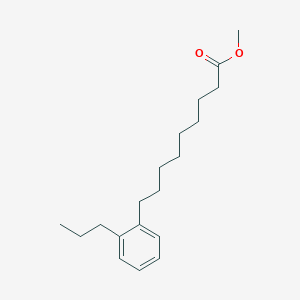
![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
